molecular formula C10H9ClN2 B13654078 (5-Chloroquinolin-8-yl)methanamine

(5-Chloroquinolin-8-yl)methanamine

Cat. No.: B13654078
M. Wt: 192.64 g/mol
InChI Key: HXINZXSARHAISV-UHFFFAOYSA-N
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Description

(5-Chloroquinolin-8-yl)methanamine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloroquinolin-8-yl)methanamine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the chlorination of 8-aminoquinoline amides using an oxidant-free electrochemical process at ambient temperature . Another approach involves the reduction of nitrile functions with lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-Chloroquinolin-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Chloroquinolin-8-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Chloroquinolin-8-yl)methanamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the amine group at the 8-position allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(5-chloroquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2

InChI Key

HXINZXSARHAISV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CN)Cl

Origin of Product

United States

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